2,5-Furandiol

Description

Context within Bio-based Platform Chemicals and Furanic Compounds

Furanic compounds, a class of heterocyclic organic molecules, are central to the concept of biomass valorization. mdpi.com Among these, 5-Hydroxymethylfurfural (B1680220) (HMF) is a cornerstone C6 platform chemical, readily produced from the dehydration of carbohydrates like fructose (B13574) and glucose. csic.esnih.govrsc.org HMF's structure, featuring an aldehyde, a hydroxyl group, and a furan (B31954) ring, makes it a versatile precursor for numerous valuable derivatives. nih.govrsc.org

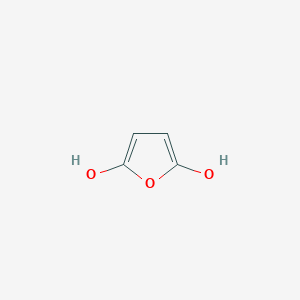

One of the most significant of these derivatives is 2,5-Furandiol, also known as 2,5-bis(hydroxymethyl)furan (BHMF). mdpi.comresearchgate.net This difunctional compound, possessing two hydroxymethyl groups attached to a central furan ring, is a key C6-furanic building block. rsc.orgresearchgate.net It represents a direct downstream product from HMF and is recognized as an important monomer for the synthesis of bio-based polymers. mdpi.comresearchgate.net Unlike its precursor HMF, which can be prone to degradation, this compound offers greater thermal and chemical stability, making it a more robust component for polymerization processes. researchgate.net

Significance in Sustainable Chemical Synthesis and Biomass Valorization Paradigms

The importance of this compound lies in its potential to replace petroleum-derived chemicals in the production of high-performance polymers, embodying the principles of sustainable chemistry and biomass valorization. rsc.orgmdpi.comnih.gov As a diol, it is a prime candidate for producing polyesters and polyurethanes. nih.govacs.orgacs.org

The synthesis of polyesters from this compound is a particularly active area of research. These furan-based polymers, such as those created by reacting this compound with dicarboxylic acids, are being investigated as sustainable alternatives to petroleum-based plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netacs.org Similarly, its reaction with diisocyanates can produce eco-friendly polyurethanes. researchgate.netacs.org The rigid furan ring in the backbone of these polymers can impart desirable thermal and mechanical properties. acs.org

The conversion of biomass, through intermediates like HMF, into stable and functional monomers like this compound is a critical strategy in the development of a circular bioeconomy. frontiersin.orgmdpi.com This process, often termed "biomass valorization," aims to maximize the value derived from renewable feedstocks while minimizing waste, moving away from the linear "take-make-dispose" model of the fossil fuel economy. nih.gov

Evolution of Research on this compound and Related Furan Diols

The history of furan chemistry dates back to the 18th and 19th centuries, with the description of 2-furoic acid in 1780 and furan itself in 1870. wikipedia.org However, the intensive study of furan-based platform chemicals is a more recent development, spurred by the global push for sustainability in the 21st century. mdpi.com HMF, first reported in 1895, was identified by the US Department of Energy in 2004 as one of the top value-added chemicals from biomass, earning it the label of a "sleeping giant". rsc.orgmdpi.com

This recognition catalyzed a surge in research focused on HMF's synthesis and, crucially, its conversion into a portfolio of useful chemicals. mdpi.comrsc.org Early research prioritized the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA), another key monomer. researchgate.netmdpi.com However, attention has increasingly turned to the reductive pathways from HMF, leading to compounds like this compound. nih.govfrontiersin.org

The evolution of this research has been marked by a drive for efficiency and selectivity. Initial methods for producing this compound often faced challenges, but significant progress has been made in developing advanced catalytic systems. researchgate.netresearchgate.net This includes the shift from using harsh reagents to employing heterogeneous catalysts and exploring milder reaction conditions, such as those used in catalytic transfer hydrogenation. rsc.orgmdpi.com The growing body of literature reflects an expanding interest not only in the synthesis of this compound but also in its application for creating novel bio-based materials with tailored properties. rsc.orgresearchgate.netacs.org

Overview of Current Academic Research Trajectories

Current research on this compound is dynamic and multifaceted, primarily focusing on optimizing its production and expanding its applications. Key research trajectories include:

Advanced Catalytic Synthesis: A major thrust of research is the development of highly efficient and selective catalysts for the hydrogenation of HMF to this compound. nih.gov This involves the screening and engineering of both noble metal catalysts (e.g., Pt, Ru, Pd) and more cost-effective non-noble metal catalysts (e.g., Cu, Co, Ni). nih.govresearchgate.netrsc.org Researchers are investigating various catalytic supports and the influence of catalyst structure on reaction outcomes. colab.ws A significant trend is the use of catalytic transfer hydrogenation (CTH), which employs hydrogen donors like formic acid or alcohols instead of high-pressure gaseous hydrogen, offering a potentially safer and more economical route. rsc.orgmdpi.comrsc.org

| Catalyst | Hydrogen Donor | Temperature (°C) | HMF Conversion (%) | This compound Yield (%) | Reference |

|---|---|---|---|---|---|

| Cu/MOF-808 | Formic Acid | 150 | 93.8 | 71.0 | mdpi.com |

| Co–NC | Formic Acid | 100 | 100 | 86.0 | rsc.org |

| Pt/MCM-41 | H₂ | 35 | 100 | 98.9 | nih.gov |

| Cu-based MOFs | H₂ | - | - | 99.4 | nih.gov |

| Ru/C | H₂ | - | - | - | google.com |

| CuO-Fe₃O₄/AC | Ethanol | 150 | - | 92.0 | frontiersin.org |

| Cu/SiO₂ | H₂ | 140 | 99.0 | 94.7 | colab.ws |

Polymer Synthesis and Material Science: There is extensive research into using this compound as a monomer to create novel bio-based polymers. acs.org Scientists are synthesizing and characterizing new polyesters, polyurethanes, and polycarbonates to evaluate their thermal stability, mechanical strength, and biodegradability. rsc.orgacs.orgacs.org This includes the creation of copolymers by integrating this compound with other diols or diamines to fine-tune the properties of the resulting materials for specific applications, from packaging to engineering plastics. acs.orgmdpi.com

Green and Innovative Synthesis Routes: Beyond traditional catalysis, researchers are exploring more sustainable and innovative production methods. This includes one-pot reactions that convert carbohydrates like fructose directly to this compound without the need to isolate the HMF intermediate, which can improve process efficiency. dntb.gov.uaresearchgate.net Other emerging areas include biocatalysis, which uses enzymes or whole-cell systems, and mechanochemistry, which employs solvent-free ball-milling techniques to drive reactions, further enhancing the green credentials of this compound production. researchgate.netresearchgate.netacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

furan-2,5-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2,5-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKQFBWKNIGIOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601212 | |

| Record name | Furan-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142044-46-0 | |

| Record name | Furan-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Furandiol

Transformation from Biomass-Derived Precursors

Reduction of 5-Hydroxymethylfurfural (B1680220) (HMF)

Biocatalytic Reduction Processes

Whole-Cell Biotransformation

Whole-cell biotransformation is an emerging strategy for the synthesis of furan (B31954) derivatives. While significant research in this area has focused on the oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA), the reduction of HMF to 2,5-Furandiol (also known as 2,5-bis(hydroxymethyl)furan or BHMF) is also being explored. nih.govresearchgate.netsemanticscholar.org Genetically engineered microorganisms are being developed to express enzymes capable of this specific reduction. For instance, the introduction of genes encoding for oxidoreductases into robust microbial hosts like Pseudomonas putida S12 has been a key area of investigation. nih.govresearchgate.net The goal of these whole-cell systems is to create a biocatalyst that can efficiently convert HMF, a biomass-derived platform chemical, into this compound under mild reaction conditions. nih.gov

The process typically involves the cultivation of the engineered microbial cells, which are then used as the catalyst for the biotransformation of HMF. This approach offers the advantage of utilizing the cell's own cofactor regeneration systems, which are essential for the reduction process. Research is ongoing to optimize these whole-cell biocatalysts to enhance their efficiency and yield for the production of this compound. researchgate.net

Enzymatic Catalysis

Enzymatic catalysis offers a more direct approach compared to whole-cell biotransformation, as it utilizes isolated enzymes to carry out the desired chemical conversion. For the synthesis of this compound, this involves the use of specific oxidoreductases or alcohol dehydrogenases that can selectively reduce the aldehyde group of HMF. While much of the enzymatic research on HMF conversion has targeted the synthesis of FDCA, the enzymatic reduction to this compound is a recognized pathway. researchgate.netnih.govd-nb.info

One of the key challenges in enzymatic catalysis is the need for cofactors, such as NADH or NADPH, which are required for the reduction reaction. Researchers are exploring various strategies to address this, including in-situ cofactor regeneration systems. The use of enzymes in cascade reactions, where multiple enzymes work sequentially to convert a substrate to a final product, is also a promising area of research for the efficient synthesis of this compound. researchgate.netnih.gov

Electrocatalytic Hydrogenation Strategies

Electrocatalytic hydrogenation (ECH) presents a sustainable method for the synthesis of this compound from HMF, utilizing electricity to drive the hydrogenation reaction under mild conditions. nih.govresearchgate.net This technique avoids the high temperatures and pressures often required in traditional thermocatalytic hydrogenation. nih.govresearchgate.net The process involves the use of a catalyst-coated electrode in an electrochemical cell. When a current is applied, HMF is reduced at the cathode to form this compound. nih.gov

A variety of catalysts have been investigated for this process, with a focus on enhancing selectivity and faradaic efficiency. For example, a synthesized catalyst has demonstrated high faradaic efficiency (FE) and selectivity (SE) of 72% and 97%, respectively, at a current density of 50 mA cm-2. nih.gov Research has also explored the use of different electrolytes, such as NaClO4 solutions, to improve the reaction performance. nih.gov

| Catalyst | Support | Faradaic Efficiency (%) | Selectivity (%) | Current Density (mA cm-2) |

| Pd | Carbon Fiber | 72 | 97 | 50 |

| AgCu nanoalloys | Pyrolyzed alginic acid sodium | 61.8 | 94 | Not specified |

This table presents data on the performance of different catalysts in the electrocatalytic hydrogenation of HMF to this compound.

Photocatalytic Reduction Methodologies

Photocatalytic reduction is another green chemistry approach for the synthesis of this compound from HMF. This method utilizes semiconductor photocatalysts that, upon absorbing light, generate electron-hole pairs. These charge carriers can then participate in redox reactions, leading to the reduction of HMF. While much of the research in the photocatalytic conversion of HMF has focused on its oxidation to products like 2,5-diformylfuran (DFF) and FDCA, the reduction to this compound is also a viable pathway. mdpi.comresearchgate.netdntb.gov.ua

The efficiency and selectivity of the photocatalytic reduction of HMF depend on several factors, including the type of photocatalyst, the reaction solvent, and the wavelength of light used. Researchers are actively developing novel photocatalytic materials to improve the yield and selectivity of this compound. researchgate.net

Cannizzaro Reaction as a Synthetic Route

The Cannizzaro reaction is a chemical transformation that involves the base-induced disproportionation of a non-enolizable aldehyde into a primary alcohol and a carboxylic acid. wikipedia.orgchemistrysteps.com In the context of this compound synthesis, HMF can undergo a Cannizzaro reaction to produce both this compound and 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). nih.govnih.gov This reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. wikipedia.org

While the Cannizzaro reaction can produce this compound, a key consideration is that it also yields a co-product, HMFCA. nih.gov This necessitates a subsequent separation step to isolate the desired this compound. nih.gov The reaction conditions can be optimized to influence the relative yields of the two products.

Routes from Monosaccharides and Oligosaccharides

Dehydration of Fructose (B13574) Followed by Reduction

A prominent pathway for the production of this compound from biomass involves a two-step process starting from fructose. wikipedia.org The first step is the acid-catalyzed dehydration of fructose to form HMF. wikipedia.orgnih.gov This is a well-established conversion that can be achieved using various catalysts and solvent systems. nih.gov

The HMF produced in the first step is then subsequently reduced to this compound. wikipedia.org This reduction can be carried out using various methods, including catalytic hydrogenation. wikipedia.orgrsc.org A range of catalysts, such as nickel, copper chromite, and platinum-based catalysts, have been shown to be effective for this transformation. wikipedia.org The reaction is often performed under hydrogen pressure and in an aqueous medium. wikipedia.orgrsc.org For instance, using a Pt/MCM-41 catalyst in a neutral aqueous medium, complete conversion of HMF and a selectivity of 98.9% for this compound have been achieved at a low temperature of 35 °C and 0.8 MPa of hydrogen pressure. rsc.org

| Starting Material | Intermediate | Final Product | Key Process Steps |

| Fructose | 5-hydroxymethylfurfural (HMF) | This compound | Acid-catalyzed dehydration followed by catalytic reduction |

This table outlines the two-step process for the synthesis of this compound from fructose.

Conversion from D-Glucal and Other Sugar Derivatives

The acid-catalyzed rearrangement of glycals, unsaturated cyclic enol ethers derived from monosaccharides, represents a key pathway to furan derivatives. D-glucal and its epimer, D-galactal, have been successfully converted to this compound, also referred to as 2-(D-glycero-1,2-dihydroxyethyl)furan in some literature.

Historically, this transformation was achieved under harsh conditions, such as heating in a mixture of water and acetic acid at high temperatures, resulting in moderate yields. doi.org Early methods also employed toxic metal salts like mercury(II) sulfate (B86663) in concentrated sulfuric acid. doi.org More recent and milder approaches have utilized various Lewis and Brønsted acids. For instance, the use of indium(III) chloride trihydrate (InCl₃·3H₂O) in acetonitrile (B52724) at room temperature has been shown to convert both D-glucal and D-galactal to this compound in good yields (82%) within a few hours. doi.org Other catalysts, such as samarium(III) triflate (Sm(OTf)₃) and dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃), have also been employed, affording the desired diol in good yields under mild conditions when used with a stoichiometric amount of water. doi.org

Furthermore, heterogeneous catalysts have been explored to facilitate easier separation and recycling. Perchloric acid supported on silica (B1680970) gel (HClO₄-SiO₂) has been reported to catalyze the conversion of D-glucal and D-galactal to the chiral furan diol in high yields (up to 89%). doi.org Montmorillonite KSF clay, an inexpensive and environmentally benign solid acid, has also been demonstrated as an effective promoter for this conversion, offering high selectivity and excellent yields in acetonitrile at room temperature. doi.org These solid-phase catalysts represent a significant advancement towards more sustainable synthetic processes.

Innovative and Green Synthetic Protocols

In the quest for more environmentally friendly and efficient chemical processes, several innovative strategies are being explored for the synthesis of furan derivatives. While direct applications of these methods for the synthesis of this compound are still emerging, the progress in related areas suggests significant potential.

Mechanochemistry, which involves chemical transformations induced by mechanical energy (e.g., grinding or milling), offers a solvent-free or low-solvent approach to synthesis, thereby reducing waste and energy consumption. nih.gov While the direct solid-state mechanochemical synthesis of this compound from carbohydrates has not been extensively reported, the application of this technique in carbohydrate and furan chemistry is growing.

For instance, mechanochemical processes have been successfully employed for the deacetylation of chitin (B13524) to chitosan (B1678972) and for various organic reactions involving sugar derivatives, often with the aid of a catalyst. acs.orgmdpi.com The conversion of carbohydrates into other furan derivatives, such as 2,5-diformylfuran (DFF), has also been achieved in a single step from fructose, glucose, or sucrose (B13894) using solid catalysts under mechanochemical conditions. These examples demonstrate the feasibility of using mechanical force to drive the complex dehydration and rearrangement reactions required to form the furan ring from sugar precursors. The development of a specific mechanochemical protocol for this compound synthesis from suitable sugar derivatives remains an area for future research, promising a greener alternative to traditional solvent-based methods.

Ionic liquids (ILs), which are salts with low melting points, have gained significant attention as green reaction media due to their negligible vapor pressure, high thermal stability, and tunable solvent properties. doi.org Their use in the synthesis of this compound from D-glucal has been shown to be highly effective, often enhancing reaction rates and simplifying product isolation and catalyst recycling. doi.org

The combination of a Lewis acid catalyst like InCl₃·3H₂O with an ionic liquid can dramatically accelerate the conversion of D-glucal to this compound at room temperature. doi.org Various imidazolium-based ionic liquids have been screened, with the choice of anion and cation significantly influencing the reaction efficiency. For example, using [Bmim][MSO₄] (1-butyl-3-methylimidazolium methyl sulfate) as the solvent with InCl₃·3H₂O as the catalyst can lead to high yields of this compound. doi.org One of the key advantages of using ionic liquids is the potential for recycling both the solvent and the catalyst. After extraction of the product, the ionic liquid/catalyst system can often be reused multiple times without a significant loss of activity, which is a crucial aspect of green chemistry. doi.org

| Ionic Liquid | Catalyst | Time | Yield (%) |

|---|---|---|---|

| [Bmim][MSO₄] | InCl₃·3H₂O | Instantaneous | 79 |

| [Bmim][OTf] | InCl₃·3H₂O | Instantaneous | 78 |

| [Bmim][Cl] | InCl₃·3H₂O | 10 min | 75 |

| [Bmin][PF₆] | InCl₃·3H₂O | 48 h | 5 |

Continuous-flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for straightforward automation and scalability. nih.gov While the direct synthesis of this compound in a continuous-flow system is not yet a well-established process, the production of other high-value furan derivatives from carbohydrates using this technology is an active area of research.

For example, the continuous production of 5-hydroxymethylfurfural (HMF) and 2,5-furandicarboxylic acid (FDCA) from sugars has been successfully demonstrated using various reactor configurations, including packed-bed and microreactors. google.comresearchgate.net These processes often employ heterogeneous catalysts to facilitate the dehydration and subsequent oxidation or reduction reactions. The principles and technologies developed for these related furan compounds could potentially be adapted for the synthesis of this compound. A continuous-flow process for converting sugar derivatives like D-glucal could involve pumping a solution of the starting material and a dissolved or immobilized acid catalyst through a heated reaction coil or a packed-bed reactor. This would allow for precise control over reaction time and temperature, potentially leading to higher yields and selectivities than in batch reactions. The development of such a process for this compound would be a significant step towards its large-scale, sustainable production.

Chemical Transformations and Reactivity Profiles of 2,5 Furandiol

Polymerization Reactions Utilizing 2,5-Furandiol as a Monomer

This compound, also known as 2,5-bis(hydroxymethyl)furan (BHMF), is a versatile bio-based monomer derived from renewable resources like sugars. acs.orgrug.nl Its rigid furan (B31954) ring and reactive hydroxyl groups make it a valuable building block for the synthesis of a variety of polymers, including polyesters and polyurethanes. acs.orgmdpi.com The exploration of BHMF in polymer chemistry is driven by the increasing demand for sustainable alternatives to petroleum-based plastics. d-nb.info

Polyesters derived from this compound are gaining significant attention as potential replacements for conventional polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). acs.orgrug.nl The synthesis of these furan-based polyesters can be achieved through various polymerization techniques.

Polycondensation of this compound with diacid or diacid derivative comonomers is a common method for synthesizing furan-based polyesters. acs.org This process typically involves the reaction of the hydroxyl groups of BHMF with the carboxylic acid or ester groups of a diacid, resulting in the formation of ester linkages and the release of a small molecule, such as water or methanol (B129727). acs.orgmdpi.com

Several studies have explored the synthesis of polyesters from BHMF and various diacid comonomers. For instance, polyesters have been synthesized from BHMF and diacid ethyl esters with varying methylene (B1212753) units. mdpi.comnih.gov The properties of the resulting polyesters are influenced by the length of the aliphatic diacid chain. An increase in the number of methylene units in the diacid has been shown to increase the crystallinity and thermal stability of the polymer. acs.orgmdpi.com This is attributed to the enhanced packing ability of the longer aliphatic chains. acs.orgmdpi.com

Solution polymerization has been employed to avoid the thermal degradation of BHMF that can occur during melt polycondensation. acs.orgrug.nl For example, a high-furan-content polyester (B1180765) was produced from 2,5-furandicarbonyl chloride and BHMF in chloroform. acs.orgrug.nl Interfacial polymerization, another low-temperature technique, has also been used to prepare poly(2,5-furandimethylene 2,5-furandicarboxylate) from 2,5-furandicarbonyl chloride and BHMF. acs.orgrug.nl However, this method yielded a low-molecular-weight polymer. acs.orgrug.nl

Melt polycondensation, while challenging due to the thermal instability of BHMF, has also been investigated. acs.orgrug.nl Successful polymerization of 2,5-furandicarboxylic acid (FDCA) with various diols, including BHMF, has been reported at elevated temperatures under a nitrogen atmosphere followed by vacuum to remove byproducts. rug.nlresearchgate.net

Table 1: Synthesis of Furanic Polyesters Based on this compound (BHMF) via Polycondensation

| Comonomer | Catalyst/Method | Reaction Conditions | Resulting Polymer Properties | Reference |

|---|---|---|---|---|

| Diacid ethyl esters (varying methylene units) | Not specified | Not specified | Increased crystallinity and thermal stability with longer diacid chains. acs.orgmdpi.com | acs.orgmdpi.com |

| 2,5-Furandicarbonyl chloride | Solution polymerization (in chloroform) | Not specified | High-furan-content polyester, degraded around 200 °C. acs.orgrug.nl | acs.orgrug.nl |

| 2,5-Furandicarbonyl chloride | Interfacial polymerization | Mild conditions, biphasic system | Low-molecular-weight polymer with moderate thermal stability (Td,onset = 205 °C). acs.orgrug.nl | acs.orgrug.nl |

| Succinic acid | Not specified | Not specified | Semicrystalline polymers with low molecular weight (Mn < 2400). acs.org | acs.org |

| Adipic acid or Pimelic acid | Ru-based catalyst (Gusev) for BHMF synthesis | Not specified | Not detailed in provided context. | acs.org |

| Terephthalaldehyde or 2,5-Diformylfuran | Triazolium salt and DBU (oxidative conditions) | THF solvent | Medium to poor thermal stabilities (Td,onset = 247 and <200 °C, respectively). acs.orgrug.nl | acs.orgrug.nl |

Acyclic Diene Metathesis (ADMET) polymerization is a step-growth condensation polymerization that offers a versatile route to a wide range of polymers with well-defined structures. researchgate.netsci-hub.sewikipedia.org This technique involves the metathesis of terminal dienes, leading to the formation of a polymer and the release of a small volatile molecule, typically ethylene (B1197577). wikipedia.org

In the context of this compound, ADMET has been utilized to synthesize novel bio-based polyethers. A new class of furanic α,ω-dienes was synthesized from cellulose-derived 2,5-bis(hydroxymethyl)furan. researchgate.net These monomers were then subjected to ADMET polymerization using various metathesis catalysts and reaction conditions. researchgate.net The resulting polyethers exhibited molecular weights up to 43 kDa, good thermal stability, and low glass-transition temperatures. researchgate.net The polymerization reactions were also successfully conducted in green solvents. researchgate.net

The success of ADMET polymerization relies on the careful design of the monomer and the selection of an appropriate catalyst. d-nb.info Ruthenium-based catalysts, such as the Hoveyda-Grubbs second-generation catalyst, are often employed due to their high stability and functional group tolerance. d-nb.info

Table 2: ADMET Polymerization of this compound Derivatives

| Monomer | Catalyst | Reaction Conditions | Resulting Polymer Properties | Reference |

|---|

Enzymatic polymerization offers a more sustainable and environmentally friendly approach to polyester synthesis compared to conventional chemical methods. d-nb.info This method utilizes enzymes, such as lipases, as catalysts, which can operate under mild reaction conditions and often exhibit high selectivity. d-nb.infonih.gov

Candida antarctica lipase (B570770) B (CALB) is a widely studied enzyme for polyester synthesis. nih.govacs.org A series of furan-based copolyesters have been synthesized using CALB as a biocatalyst with dimethyl 2,5-furandicarboxylate (DMFDCA), 2,5-bis(hydroxymethyl)furan (BHMF), and various aliphatic linear diols and diacid ethyl esters as monomers. d-nb.info The enzymatic polymerization of BHMF can be challenging due to side reactions, such as ether formation, which can limit the molecular weight of the resulting polymer. mdpi.comd-nb.info This etherification can occur through dehydration or reaction with alcohol byproducts. mdpi.comd-nb.info

Despite these challenges, enzymatic polymerization has been successfully employed to produce furan-based polyesters. For example, furan-based copolymers have been synthesized via a temperature-varied two-step polycondensation reaction in diphenyl ether using CALB. researchgate.net

Table 3: Enzymatic Polymerization Utilizing this compound (BHMF)

| Comonomers | Enzyme | Reaction Conditions | Resulting Polymer Properties | Reference |

|---|---|---|---|---|

| Dimethyl 2,5-furandicarboxylate (DMFDCA), aliphatic linear diols, diacid ethyl esters | Novozyme 435 (immobilized CALB) | Not specified | Copolyesters with Mw up to 35 kg mol⁻¹. d-nb.info | d-nb.info |

Polyurethanes are a significant class of polymers with diverse applications. researchgate.netrsc.org The conventional synthesis of polyurethanes involves the reaction of diisocyanates with polyols. researchgate.netresearchgate.net However, the toxicity of isocyanates has prompted the development of alternative, non-isocyanate routes. mdpi.comresearchgate.net

Non-isocyanate polyurethane (NIPU) synthesis offers a safer and more sustainable alternative to traditional polyurethane production. specificpolymers.comrsc.org One of the most promising NIPU pathways involves the reaction of cyclic carbonates with amines. specificpolymers.comnih.gov Another approach is the transurethanization reaction between a diol, like this compound, and a dicarbamate. researchgate.net

A series of NIPUs have been synthesized using 2,5-bis(hydroxymethyl)furan in combination with 1,4-butanediol (B3395766) through transurethanization reactions with dicarbamates. researchgate.net This method avoids the use of toxic phosgene (B1210022) and can be carried out at lower temperatures, which is beneficial for the thermally sensitive BHMF. mdpi.comresearchgate.net The furan groups in these NIPUs can also be utilized for further modifications, such as forming thermally reversible crosslinks through Diels-Alder reactions with bismaleimides, imparting self-healing and recyclable properties to the material. researchgate.net

The synthesis of NIPUs from this compound has been shown to be a viable route to creating bio-based polyurethanes with tunable properties. researchgate.net

Table 4: Non-Isocyanate Polyurethane (NIPU) Synthesis from this compound (BHMF)

| Comonomers | Method | Key Features | Resulting Polymer Properties | Reference |

|---|---|---|---|---|

| Dicarbamates, 1,4-Butanediol | Transurethanization | Isocyanate-free route, lower reaction temperatures. researchgate.net | Thermally reversible crosslinking possible via Diels-Alder reaction. researchgate.net | researchgate.net |

Polycarbonate Synthesis

The synthesis of polycarbonates from this compound, also known as 2,5-bis(hydroxymethyl)furan (BHMF), presents a bio-based alternative to traditional petroleum-derived polycarbonates. However, the process is constrained by the inherent thermal instability of BHMF. nih.govacs.org Conventional polymerization methods often require high temperatures (130–240 °C), which can lead to the degradation of the furan ring into insoluble "hydrothermal carbon". acs.org

To circumvent this issue, alternative synthetic strategies employing milder reaction conditions have been developed. One successful approach involves a two-step copolymerization with the highly reactive carbonyldiimidazole (CDI) at a lower temperature of 40 °C. acs.org This method avoids the thermal degradation of BHMF, although precise temperature control is critical as it significantly influences the final molecular weight of the polymer. acs.org Another strategy involves using alternatives to the toxic phosgene, such as dimethyl carbonate or diphenyl carbonate, but these require high temperatures to remove by-products, which is problematic for BHMF. mdpi.com

The properties of BHMF-based polycarbonates can be further modified post-synthesis. For instance, the glass transition temperature (Tg) can be controlled through Diels-Alder reactions, which enhance the rotational barrier of the polymer chain. nih.gov

Poly(silyl ether) Chemistry

Poly(silyl ether)s (PSEs) represent a unique class of polymers incorporating Si–O–C bonds in their main chain, which can be synthesized from this compound. nih.govrsc.org These polymers are noted for their potential biodegradability, as the silyl (B83357) ether linkage is susceptible to hydrolysis. nih.gov

The synthesis of PSEs from BHMF is typically achieved through the dehydrogenative cross-coupling of the diol's hydroxyl groups with hydrosilanes, such as diphenylsilane (B1312307) (Ph₂SiH₂). rsc.orgresearchgate.net This method is environmentally favorable as its only byproduct is hydrogen gas. Various catalysts can be employed, including manganese salen complexes. rsc.orgresearchgate.net Using this approach, a series of PSEs have been synthesized from BHMF and other furan derivatives with number-average molecular weights (Mn) reaching up to 25,000 g/mol . rsc.org

Research has shown the production of various bio-based poly(silyl ether)s from BHMF and different hydrosilanes using a manganese catalyst in toluene (B28343) as a solvent. nih.govacs.org Attempts to use high-boiling-point solvents were unsuccessful due to the low solubility of BHMF and the formation of dark, insoluble degradation products. nih.govacs.org The resulting BHMF-derived PSE exhibited a glass transition temperature (Tg) of 15.6 °C and a high decomposition temperature (Td50%) of 453 °C. nih.gov Hydrolysis experiments confirmed the degradability of these polymers, with complete degradation occurring within a few hours at a low pH due to the cleavage of the Si-O-C bonds. nih.gov

| Property | Value | Source |

| Glass Transition Temperature (Tg) | 15.6 °C | nih.gov |

| Decomposition Temperature (Td50%) | 453 °C | nih.gov |

| Number-Average Molecular Weight (Mn) | Up to 25,000 g/mol | rsc.org |

Derivatization to Epoxy Compounds (e.g., 2,5-bis[(2-oxiranylmethoxy)methyl]furan)

This compound serves as a precursor for the synthesis of furan-based epoxy compounds, notably 2,5-bis[(2-oxiranylmethoxy)methyl]furan (BOF). nih.gov This derivatization is an important pathway for producing bio-based epoxy resins and thermosets. acs.org

The synthesis of BOF is typically achieved through the reaction of BHMF with an excess of epichlorohydrin (B41342). nih.govacs.org The reaction is often carried out under low-temperature conditions in a biphasic system, utilizing a phase transfer catalyst like tetra-n-butylammonium salts to facilitate the reaction between the two immiscible phases. nih.govresearchgate.net

The resulting diepoxide, BOF, can be cured to form thermosetting polymers. For example, photocuring of BOF using a cationic photoinitiator (e.g., IRGACURE 250) under UV irradiation has been studied for adhesive applications, yielding shear stresses up to 4.7 MPa. nih.gov BOF can also be mixed with standard diamine curing agents to prepare thermosetting polymers. nih.gov Further reactions of the epoxy compound with methacrylic acid have also been explored. nih.gov

Cycloaddition Reactions, including Diels-Alder Additions

The furan ring in this compound and its derivatives can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netsigmaaldrich.comwikipedia.org This reactivity provides a powerful tool for modifying polymer properties, such as creating reversible crosslinks, which can impart self-healing or recyclable characteristics to the material. researchgate.net

A significant application of this reaction is the thermoreversible cross-linking of BHMF-based polymers. researchgate.netresearchgate.net Non-isocyanate polyurethanes (NIPUs) and polyesters derived from BHMF can be cross-linked using a bismaleimide, which acts as the dienophile. nih.govresearchgate.netresearchgate.net The furan rings in the polymer backbone react with the maleimide (B117702) groups to form crosslinks via the Diels-Alder reaction. researchgate.netmdpi.com These crosslinks can be broken at elevated temperatures through a retro-Diels-Alder reaction and reformed upon cooling, allowing the material to be reprocessed. acs.orgresearchgate.net This approach has been shown to improve the thermal and mechanical properties of BHMF-based polyesters, which otherwise may be insufficient for commodity plastic applications. acs.orgresearchgate.net

Direct Diels-Alder reactions of the BHMF monomer with N-phenylmaleimide derivatives have also been investigated. nih.govacs.org While the aromaticity of the furan ring can make it a less reactive diene, requiring harsh conditions, recent studies have demonstrated successful cycloaddition under milder conditions, for example, using methanol as a solvent to achieve high yield and selectivity. nih.govacs.org

| Reactants | Reaction Type | Outcome | Source |

| BHMF-based Polyurethane/Polyester + Bismaleimide | Diels-Alder | Thermoreversible cross-linking, improved thermal/mechanical properties | nih.gov, researchgate.net, researchgate.net |

| BHMF + N-phenylmaleimide derivatives | Diels-Alder | Synthesis of Diels-Alder adducts | nih.gov, acs.org |

Etherification and Alkylation Reactions

The hydroxyl groups of this compound are reactive sites for etherification and alkylation, leading to a variety of derivatives with applications ranging from biofuels to polymers.

A notable example is the etherification of BHMF with alcohols to produce 2,5-bis(alkoxymethyl)furans (BAMFs). fur4sustain.euacs.org These compounds are being investigated as potential biofuel candidates. unive.it The synthesis can be performed under mild conditions (e.g., 40 °C) using an acidic catalyst such as Purolite CT269DR. acs.org A library of different BAMFs has been created by reacting BHMF with various alcohols. fur4sustain.euacs.org For example, reacting BHMF with propanol (B110389) over an amorphous silica-alumina catalyst in a fixed-bed reactor has yielded 2,5-bis(propoxymethyl)furan (BPMF) with yields up to 85.1%. nih.gov

It is important to note that etherification can also be an undesirable side reaction during polymerization. In polyester synthesis, for instance, the dehydration between two hydroxyl groups of BHMF can occur, leading to ether linkages and resulting in polymers with low molecular weight. acs.org

Beyond simple etherification, BHMF can undergo Friedel-Crafts alkylation. This reaction has been used to produce porous hyper-cross-linked polymers (HCPs) for applications such as CO₂ storage. The reaction uses ferric chloride as a catalyst in a solvent like 1,2-dichloroethane. acs.org

Investigations into Chemical and Thermal Degradation Pathways

The primary challenge in the utilization of this compound in polymer synthesis is its limited thermal and chemical stability. acs.orgmdpi.com Understanding its degradation pathways is crucial for developing robust synthesis and processing methods.

BHMF is significantly less thermally stable than its dicarboxylic acid counterpart, 2,5-furandicarboxylic acid (FDCA). nih.govacs.org Degradation of BHMF can be initiated at temperatures as low as 120–130 °C. acs.org This instability is attributed to the hydroxyl groups, which are susceptible to oxidation, unlike the already oxidized carboxylic acid groups of FDCA. nih.govacs.org In acidic environments, such as in the presence of H₂SO₄, BHMF readily degrades to form humins, which are dark, insoluble polymeric materials. acs.org A similar degradation to insoluble products occurs during polymerization at high temperatures, where the material turns into a black, insoluble solid around 200 °C. acs.org

The presence of moisture may also contribute to degradation through a ring-opening reaction, similar to that observed for 5-hydroxymethylfurfural (B1680220) (HMF), which can form 2,5-dioxo-6-hydroxyhexanal and subsequently humins. nih.govacs.org

Factors Influencing Thermal Stability during Synthesis and Processing

Several factors have been identified that influence the thermal stability of BHMF and its polymers during synthesis and processing.

Temperature: This is the most critical factor. To prevent degradation, polymerization reactions involving BHMF must be conducted at lower temperatures. acs.org For example, successful polycarbonate synthesis was achieved at 40 °C, whereas temperatures above 130 °C led to decomposition. acs.org

Reaction Type: The choice of polymerization method is crucial. Solution polymerization is often preferred over melt polycondensation to avoid the high temperatures that cause thermal degradation. acs.org Similarly, mechanochemical synthesis at room temperature has been used to produce high molecular weight polyurethanes while avoiding thermal breakdown. nih.gov

Chemical Environment: An acidic environment promotes the degradation of BHMF into humins. acs.org Therefore, neutral or basic conditions are preferable. The choice of catalyst is also important; some catalysts may induce side reactions or premature degradation, especially at elevated temperatures. rsc.org

Conversion of Hydroxyl Groups: Converting the reactive hydroxyl groups of BHMF into more stable linkages, such as esters or ethers, significantly enhances thermal stability. rsc.org For example, BHMF-based polyesters exhibit decomposition temperatures above 250 °C, a marked improvement over the monomer. rsc.org

Polymer Structure: In polyesters derived from BHMF, increasing the length of the aliphatic comonomer (i.e., decreasing the relative furan content) has been shown to increase the thermal stability of the polymer. rsc.org

| Factor | Influence on Stability | Mitigation Strategy | Source |

| High Temperature (>120 °C) | Promotes degradation to insoluble humins | Use low-temperature synthesis methods (e.g., solution polymerization, enzymatic catalysis) | nih.gov, acs.org |

| Acidic Conditions | Catalyzes degradation | Maintain neutral or basic reaction conditions | acs.org |

| Moisture | May cause ring-opening and humin formation | Use dry reagents and solvents | nih.gov, acs.org |

| Free Hydroxyl Groups | Prone to oxidation and side reactions | Convert to more stable ester or ether linkages during polymerization | rsc.org |

| Aliphatic Comonomer Length | Longer chains can increase thermal stability | Select diacid/diester comonomers with longer aliphatic segments | rsc.org |

Hydrolytic Degradation of this compound Derivatives

The stability of the furan ring and the nature of the linkages in its polymeric derivatives are critical factors determining their susceptibility to hydrolytic degradation. Derivatives of this compound (also known as 2,5-bis(hydroxymethyl)furan, BHMF) are subject to degradation pathways that primarily involve the cleavage of polymer chains or the opening of the furan ring itself, particularly under acidic conditions.

The acid-catalyzed hydrolysis of the furan ring is a well-documented process. researchgate.net It typically begins with the protonation of an α-carbon atom on the furan ring, which is considered the rate-limiting step. researchgate.net This is followed by ring-opening to form intermediate species that can subsequently be converted into more stable molecules like levulinic acid and formic acid, or can undergo polymerization to form insoluble, dark-colored byproducts known as humins. acs.orgnih.govresearchgate.netrug.nl A similar degradation mechanism is proposed for BHMF in the presence of moisture, where the furan ring may open to yield 2,5-dioxo-6-hydroxyhexanal, a precursor to humins. acs.orgnih.govrug.nlsemanticscholar.org

The hydrolytic stability of polymers derived from this compound is highly dependent on the type of chemical bond linking the furan units.

Poly(silylether)s: Polymers incorporating silyl ether (Si-O-C) linkages derived from BHMF exhibit significant susceptibility to hydrolysis. Research has shown that these polymers can undergo complete degradation within a few hours when exposed to low pH environments. acs.orgacs.org The rapid breakdown is attributed to the hydrolytic instability of the Si-O-C bonds. acs.orgrug.nl

Polyesters: In contrast, polyesters based on furan derivatives, such as polyethylene furanoate (PEF), which is derived from a close analog of BHMF, 2,5-furandicarboxylic acid (FDCA), are generally known for their resistance to hydrolysis. nih.gov However, the degradability of these materials can be systematically enhanced by copolymerization. Introducing more easily hydrolyzable aliphatic ester units into the polymer backbone disrupts the crystalline structure and provides sites for hydrolytic attack. acs.orgnih.gov

For example, the incorporation of lactic acid units into the PEF backbone has been shown to improve degradation. acs.orgrug.nl In a simulated degradation study in a phosphate (B84403) buffer solution, a copolyester containing 73% PEF units experienced a significant weight loss, as detailed in the table below. acs.orgrug.nl

| Polymer Composition | Condition | Duration (weeks) | Weight Loss (%) | Reference |

|---|---|---|---|---|

| Copolyester (73% PEF units) | Phosphate buffer, 37 °C | 12 | 22 | acs.orgrug.nl |

Similarly, studies on copolyesters of PEF and poly(ethylene adipate) (PEAd) have demonstrated that increasing the content of the aliphatic component enhances enzymatic degradation, which is often studied via hydrolysis experiments. semanticscholar.orgacs.org The improved degradation is linked to a reduction in the polymer's crystallinity and melting point. semanticscholar.orgacs.org

The general findings from research on the hydrolytic degradation of furan-based polyesters are summarized in the table below.

| Polymer System | Key Finding | Reference |

|---|---|---|

| PEF/PLA Copolyesters | Incorporation of lactic acid units enhances hydrolytic degradation compared to homopolyesters. | acs.orgrug.nl |

| Poly(ethylene furanoate-co-ethylene succinate) | Copolyesters with up to 50% PEF content showed limited but present enzymatic degradation (<6% in 1 month), which increased with higher succinate (B1194679) content. | rug.nl |

| FDCA-based Polyesters | Generally show high resistance to hydrolysis. | nih.gov |

| Poly(silylether)s from BHMF | Demonstrated rapid and complete degradation in a few hours at low pH. | acs.orgacs.org |

Catalysis in 2,5 Furandiol Chemistry

Heterogeneous Catalytic Systems

Heterogeneous catalysis is the most extensively studied approach for the synthesis of 2,5-Furandiol (also known as 2,5-bis(hydroxymethyl)furan or BHMF) via the hydrogenation of HMF. These systems are favored for their ease of separation from the reaction mixture and potential for recycling, which are critical for industrial applications. Research has focused on both precious and non-precious metal catalysts supported on various materials.

Precious metals such as Platinum (Pt), Ruthenium (Ru), and Palladium (Pd) exhibit high activity for the hydrogenation of the aldehyde group in HMF. For instance, a Pt catalyst supported on MCM-41 (a mesoporous silica (B1680970) material) achieved a near-quantitative conversion of HMF to this compound with 98.9% selectivity under remarkably mild conditions of 35 °C and 0.8 MPa of hydrogen pressure in an aqueous medium. frontiersin.org Similarly, Ru-based catalysts, often supported on materials like Co3O4 or CeOx, have demonstrated high efficiency. mdpi.comcolab.ws

The high cost and limited availability of precious metals have driven significant research into non-precious metal alternatives. Copper (Cu)-based catalysts have emerged as a promising option. A Cu/SiO2 catalyst, prepared by a solid-phase grinding technique, showed excellent performance, achieving 99.0% HMF conversion with a 94.7% yield of this compound at 140 °C and 0.5 MPa H2. researchgate.net The synergistic effect between Cu+ and Cu0 species is believed to be crucial, where Cu+ activates the carbonyl group of HMF and Cu0 facilitates the dissociation of hydrogen. researchgate.net Bimetallic catalysts, such as those combining Nickel (Ni) and Cobalt (Co), have also been developed to enhance catalytic activity and selectivity through synergistic effects between the metals. mdpi.com A Ni-Co bimetallic catalyst yielded 93.1% this compound at 100 °C under 0.5 MPa H2. mdpi.com

Interactive Data Table: Heterogeneous Catalysis for this compound Synthesis

| Catalyst | H₂ Pressure (MPa) | Temperature (°C) | Solvent | HMF Conversion (%) | This compound Yield/Selectivity (%) | Reference |

| Pt/MCM-41 | 0.8 | 35 | Water | 100 | 98.9 (Selectivity) | frontiersin.org |

| Cu/SiO₂ | 0.5 | 140 | 1,4-Dioxane | 99.0 | 94.7 (Yield) | researchgate.net |

| Ni-Co bimetallic | 0.5 | 100 | THF | >99 | 93.1 (Yield) | mdpi.com |

| Ru/Co₃O₄ | - | 190 | Isopropanol | >99 | 82 (Yield) | colab.ws |

| Ni-Al hydrotalcite | 6.0 | 60 | Ethanol | 100 | 96.2 (Yield) | mdpi.com |

| Co@C | 1.0 | 110 | Methanol (B129727) | >99 | 96.0 (Yield) | mdpi.com |

Homogeneous Catalysis

While heterogeneous systems dominate the field, homogeneous catalysis offers advantages in terms of high activity and selectivity under milder conditions due to well-defined active sites. researchgate.net The selective hydrogenation of HMF to this compound using homogeneous catalysts typically involves molecular complexes of transition metals like Ruthenium (Ru) and Iridium (Ir). mdpi.com

These catalysts often require specific ligands, such as N-heterocyclic carbenes (NHCs) or phosphorus-based ligands, to tune their electronic and steric properties for optimal performance. mdpi.com For example, a Ru-based molecular catalyst with an NHC ligand was reported to quantitatively convert HMF to this compound in just 2 hours at 70°C and 50 bar of H₂. researchgate.net The design of these catalysts often incorporates a bifunctional mechanism, where the metal center activates hydrogen while a basic group on the ligand assists in the proton transfer steps. researchgate.net

A notable non-metal homogeneous system involves the use of potassium carbonate (K₂CO₃) to catalyze the reduction of HMF with diphenylsilane (B1312307) as the hydrogen source. This system achieved a 94% yield of this compound at room temperature (25 °C) in the bio-based solvent 2-methyltetrahydrofuran (B130290) (MTHF). mdpi.com

Despite these successes, the application of homogeneous catalysis on an industrial scale is hampered by significant challenges, most notably the difficulty in separating the catalyst from the product mixture, which complicates purification and prevents efficient catalyst recycling. researchgate.net

Interactive Data Table: Homogeneous Catalysis for this compound Synthesis

| Catalyst | H-Source | Temperature (°C) | Solvent | HMF Conversion (%) | This compound Yield (%) | Reference |

| Ru-NHC complex | H₂ (50 bar) | 70 | Toluene (B28343) | 100 | 100 | researchgate.net |

| Ru bispyridine complex | H₂ (10 bar) | 120 | Toluene | 100 | 98 | mdpi.com |

| K₂CO₃ | Ph₂SiH₂ | 25 | MTHF | 100 | 94 | mdpi.com |

Advances in Biocatalysis for this compound Synthesis and Derivatization

Biocatalysis presents a green and highly selective alternative to conventional chemical catalysis, operating under mild conditions of temperature and pH with reduced environmental impact. nih.gov The synthesis of this compound from HMF can be achieved using either isolated enzymes or whole-cell biocatalysts. nih.gov

Whole cells of microorganisms such as Pseudomonas putida S12 have been successfully employed to convert HMF into this compound with a high yield of 90.7%. rsc.org Recombinant Saccharomyces cerevisiae has also been engineered for this transformation. unibo.it A key advantage of whole-cell systems is the in-situ regeneration of necessary cofactors (like NADH or NADPH), which are essential for the reductase enzymes that carry out the hydrogenation.

Enzymatic cascade reactions have been designed for more complex transformations. For instance, a one-pot, two-step cascade using a transaminase from Shimia marina (SMTA) can convert HMF into other valuable derivatives. While the direct biocatalytic reduction to this compound is a primary focus, enzymes are also crucial for its derivatization. Lipases, for example, can catalyze the esterification of this compound to produce diesters, which have applications as plasticizers. rsc.org

Recent advances have focused on creating robust biocatalysts that can tolerate higher substrate concentrations and can be reused for multiple cycles, enhancing the economic feasibility of biocatalytic routes. rsc.org

Electrocatalysis and Photocatalysis in Furanic Transformations

Electrocatalysis offers a sustainable pathway for furanic transformations by using electrical energy, potentially derived from renewable sources, to drive reactions. The electrocatalytic hydrogenation (ECH) of HMF to this compound has been demonstrated as a viable alternative to thermocatalytic methods. mdpi.com This process typically involves the reduction of HMF at a cathode.

Researchers have developed various electrode materials to improve efficiency and selectivity. For example, an electrocatalyst featuring copper nanoparticles on nitrogen-doped carbon nanosheets (Cu/NC) exhibited high performance for the reduction of HMF to this compound, achieving a Faradaic efficiency of 89.5% and a selectivity of 90.8%. Another study demonstrated efficient electrocatalytic hydrogenation using a highly permeable palladium (Pd) cathode. mdpi.com The design of the electrolytic cell and control over reaction parameters like applied potential are crucial for maximizing yield and minimizing side reactions. colab.ws

Photocatalysis, which utilizes light energy to activate a catalyst, is another emerging field for furanic conversions. While less explored specifically for the HMF to this compound reduction, it is a recognized method for various furanic transformations, including the oxidation of HMF to other derivatives like 2,5-furandicarboxylic acid (FDCA). researchgate.netmdpi.com The principles of photocatalysis could potentially be adapted for the selective reduction of HMF, offering a pathway that operates at ambient temperature and pressure.

Rational Catalyst Design and Performance Optimization for Selectivity and Yield

Achieving high selectivity and yield in the conversion of HMF to this compound is the central goal of catalyst development. Rational catalyst design involves a deep understanding of the relationship between the catalyst's structure and its performance.

Key strategies for optimization include:

Bimetallic and Alloy Catalysts: Combining two or more metals can create synergistic effects that enhance performance beyond that of monometallic catalysts. For example, the addition of Gallium (Ga) to a Nickel (Ni) catalyst to form a Ni₃Ga alloy was shown to weaken the adsorption of the furan (B31954) ring, thereby inhibiting its hydrogenation and selectively producing this compound with a 95.6% yield.

Support Effects: The choice of support material (e.g., SiO₂, Al₂O₃, activated carbon, CeO₂) is critical. The support influences the dispersion of the active metal, the catalyst's surface area and porosity, and its surface acidity, all of which can impact activity and selectivity. unibo.it

Control of Active Species: The oxidation state of the metal can be crucial. In copper catalysts, a synergy between Cu⁺ and Cu⁰ species is reported to be highly effective for the selective hydrogenation of HMF's carbonyl group. researchgate.net

Computational Modeling: Tools like Density Functional Theory (DFT) calculations are increasingly used to understand reaction mechanisms at a molecular level. DFT studies have helped elucidate how different catalyst surfaces adsorb HMF and how the addition of promoters or alloying elements alters electronic properties to favor the desired reaction pathway.

Process Condition Optimization: Beyond the catalyst itself, optimizing reaction conditions such as temperature, pressure, solvent, and reaction time is essential for maximizing the yield of this compound while minimizing the formation of by-products from over-hydrogenation or polymerization. frontiersin.org

Through these advanced design principles, researchers aim to develop robust, highly selective, and cost-effective catalysts suitable for the large-scale, sustainable production of this compound.

Reaction Mechanism Elucidation and Kinetic Studies

Detailed Mechanistic Pathways for the Conversion of Precursors to 2,5-Furandiol

The synthesis of this compound, also known as 2,5-bis(hydroxymethyl)furan (BHMF), is accomplished through various mechanistic pathways starting from several key bio-based precursors. The most prominent of these precursors are 5-hydroxymethylfurfural (B1680220) (HMF), furfural (B47365), and 5-chloromethylfurfural (B124360) (CMF).

From 5-Hydroxymethylfurfural (HMF): The conversion of HMF to this compound is a primary route, typically achieved through selective hydrogenation or disproportionation reactions.

Cannizzaro Reaction: In this pathway, HMF undergoes a disproportionation reaction in the presence of a base. The mechanism involves the nucleophilic addition of a hydroxide (B78521) ion to the aldehyde group of HMF, forming a tetrahedral intermediate. Subsequently, a hydride is transferred from this intermediate to a carbonyl carbon of another HMF molecule. mdpi.comnih.gov This process yields both this compound (BHMF) and 5-hydroxymethylfuran-2-carboxylic acid (HMFCA). mdpi.comnih.gov

From Furfural: Furfural, derivable from C5 sugars, serves as another important precursor. Its conversion to furan (B31954) diols involves more complex oxidative or electrocatalytic routes.

Electrocatalytic Oxidation: A notable pathway involves the electrocatalytic oxidation of furfural to produce 5-hydroxy-2(5H)-furanone (HFO), a key bioactive intermediate. rsc.org The mechanism, using water as the oxygen source and catalysts like copper sulfide (B99878) (CuS), proceeds through a series of multistep reactions. These include C-C bond cleavage, followed by ring-opening, oxidation, and finally, intramolecular isomerization to form the furanone product. rsc.org While not directly yielding this compound, HFO is a closely related and valuable furan derivative.

Oxidation to Maleic Acid: In the gas phase over catalysts such as vanadium(V), furfural can be oxidized to maleic acid. researchgate.net The proposed mechanism involves the formation of an endoperoxide, which then converts to malealdehyde (B1233635) and subsequently to maleic acid. researchgate.net

From 5-Chloromethylfurfural (CMF): CMF is considered a stable alternative to HMF for producing furan derivatives. nih.govresearchgate.net The synthesis of this compound from CMF typically involves a two-step process where CMF is first hydrolyzed to HMF, which is then subsequently reduced to this compound. researchgate.net

Analysis of Complex Reaction Networks in this compound Derivatization

Once synthesized, this compound serves as a versatile building block for a variety of polymers and fine chemicals. Its derivatization involves complex reaction networks, including desired polymerization pathways and competing side reactions.

Polymer Synthesis: this compound is a key monomer for producing sustainable polymers, acting as a bio-based replacement for petroleum-derived diols. acs.orgsci-hub.se

Polyesters: this compound undergoes polycondensation reactions with diacids or their esters, such as 2,5-furandicarboxylic acid (FDCA), to form fully furan-based polyesters like poly(2,5-furandimethylene 2,5-furandicarboxylate). acs.orgrsc.org Solution polymerization has been employed to avoid the thermal degradation that can occur during melt polycondensation. acs.org

Polyurethanes: The diol can be reacted with diisocyanates to synthesize polyurethanes. mdpi.com To circumvent the use of toxic phosgene (B1210022) in diisocyanate production, non-isocyanate polyurethane (NIPU) synthesis methods have been developed, such as the transurethanisation of this compound with dicarbamates. mdpi.com

Epoxy Resins: this compound can be converted to 2,5-bis[(2-oxiranylmethoxy)-methyl]-furan (BOF) by reacting it with epichlorohydrin (B41342) in the presence of a base and a phase transfer catalyst. acs.orgresearchgate.net This diepoxide can then be cured with diamines to form thermosetting polymers. acs.org

Competing Side Reactions and Degradation: The reactivity of the furan ring and the hydroxyl groups in this compound can lead to undesired side reactions, particularly under thermal stress or in the presence of moisture.

Oxidation: The primary alcohol groups in this compound are susceptible to oxidation, which can alter the final product composition. acs.org

Ring-Opening and Humin Formation: Similar to its precursor HMF, the furan ring in this compound can undergo ring-opening reactions. This process, which can be initiated by reaction with water, may lead to the formation of 2,5-dioxo-6-hydroxyhexanal, a precursor to insoluble, polymeric materials known as humins. acs.org This degradation pathway is a significant consideration, especially during high-temperature melt polymerization. acs.org

Enzymatic Degradation: Polyesters derived from this compound can be susceptible to enzymatic hydrolysis. For instance, cutinase enzymes have been shown to depolymerize poly(ethylene furanoate) (PEF), a related furanic polymer, back to its monomers. acs.org

A summary of selected derivatization reactions is presented below.

| Derivative | Reactant(s) | Reaction Type | Application |

|---|---|---|---|

| Polyesters | Diacids (e.g., 2,5-Furandicarboxylic acid) | Polycondensation | Bio-based plastics acs.org |

| Polyurethanes | Diisocyanates or Dicarbamates | Polyaddition / Transurethanisation | Foams, resins mdpi.com |

| 2,5-bis[(2-oxiranylmethoxy)-methyl]-furan (BOF) | Epichlorohydrin | Etherification | Epoxy resin precursor acs.org |

| Poly(silylether)s | Hydrosilanes | Dehydrogenative cross-coupling | Degradable polymers libretexts.org |

Kinetic Modeling and Rate Constant Determination for Key Transformations

Understanding the kinetics of the synthesis and derivatization of this compound is essential for process optimization and reactor design. Kinetic models help to quantify reaction rates, identify rate-determining steps, and predict product yields under various conditions.

Kinetic Study of HMF Hydrogenation: A comprehensive kinetic analysis of the hydrodeoxygenation of HMF to 2,5-dimethylfuran (B142691) (DMF) over a carbon-supported nickel catalyst revealed crucial details about the initial formation of this compound (BHMF). researchgate.net The reaction network involves the sequential hydrogenation of HMF. A plausible reaction network was proposed, and a kinetic model was developed to estimate the kinetic parameters. researchgate.net

The data below summarizes the kinetic parameters for the hydrodeoxygenation of HMF over a Ni/C catalyst, highlighting the key transformation to this compound.

| Reaction Step | Temperature Range (°C) | Kinetic Finding | Significance |

|---|---|---|---|

| HMF → this compound (BHMF) | 150-190 | Identified as the rate-determining step. | Controls the overall reaction rate to DMF. researchgate.net |

| This compound (BHMF) → 5-MFA | 150-190 | Faster than the initial hydrogenation step. | Intermediate is consumed quickly. researchgate.net |

| 5-MFA → 2,5-DMF | 150-190 | Faster than the initial hydrogenation step. | Rapid formation of the final product after the initial step. researchgate.net |

General Principles of Rate Constant Determination: The rate constant (k) for a chemical reaction quantifies its speed and is a key parameter in kinetic models. It is typically determined experimentally by measuring the reaction rate at different reactant concentrations. khanacademy.orgsavemyexams.com For a reaction, the rate law expresses the relationship between the rate, the rate constant, and the concentrations of reactants. khanacademy.org

For example, in the conversion of a precursor 'A' to this compound 'P', a simple rate law might be: Rate = k[A]^n where 'n' is the reaction order with respect to reactant A.

The method of initial rates is a common experimental approach to determine the rate law and the rate constant. savemyexams.com This involves measuring the initial rate of the reaction at various initial concentrations of the reactants. By comparing the changes in rate with the changes in concentration, the reaction order and the value of the rate constant can be calculated. savemyexams.comcetjournal.it While specific rate constants for many this compound derivatization reactions are not widely published, these standard kinetic principles are applied to model and optimize these transformations. researchgate.net

Advanced Research on Functionalized 2,5 Furandiol Derivatives

Design and Synthesis of Novel Functionalized Furanic Monomers

The synthesis of functionalized furanic monomers is a cornerstone of developing novel bio-based polymers. The primary precursor, 5-hydroxymethylfurfural (B1680220) (HMF), derived from the dehydration of C6 sugars like fructose (B13574) and glucose, can be converted into various key monomers. rsc.orgmdpi.com The reduction of HMF yields 2,5-bis(hydroxymethyl)furan (BHMF), a foundational furan (B31954) diol. researchgate.netacs.org

Researchers have explored several pathways to create a diverse portfolio of functionalized furanic monomers from these platform molecules:

Direct Functionalization of BHMF: The hydroxyl groups of BHMF can be reacted to introduce different functionalities. For instance, esterification with various diacids produces a range of polyester (B1180765) monomers. mdpi.com One approach involves the polycondensation of BHMF with diacid ethyl esters of varying methylene (B1212753) units to create polyesters with tunable properties. mdpi.com

Diels-Alder Reactions: BHMF can undergo Diels-Alder cycloaddition reactions with dienophiles like maleimide (B117702) to generate non-planar, bicyclic monomers. researchgate.net These highly functionalized monomers can then be polymerized through methods like ring-opening metathesis polymerization (ROMP) to create polymers with unique architectures and properties. researchgate.net

Oxidation and Derivatization: The oxidation of HMF is a versatile route. Partial oxidation of one functional group while retaining the other leads to bifunctional monomers. For example, oxidation of the alcohol group on HMF produces 2,5-diformylfuran (DFF), while oxidation of the aldehyde group yields 5-hydroxymethylfuran-2-carboxylic acid (HMFCA). mdpi.com DFF, in particular, has been used in cross-aldol condensation reactions with molecules like 10-undecenal (B94395) to produce novel α,ω-diene monomers for acyclic diene metathesis (ADMET) polymerization. nih.gov

Grignard Reactions: Asymmetric diols can be synthesized from HMF by adding Grignard reagents to the carbonyl group, yielding furan-2,5-dicarbinols with various side chains. researchgate.netresearchgate.net This method allows for the introduction of diverse structural variations. researchgate.net

These synthetic strategies enable the creation of a wide array of furanic monomers with tailored chemical structures, paving the way for polymers with precisely controlled properties.

| Furanic Monomer Type | Precursor(s) | Synthesis Method | Key Features | Reference |

|---|---|---|---|---|

| 2,5-Bis(hydroxymethyl)furan (BHMF) | 5-Hydroxymethylfurfural (HMF) | Reduction | Primary furan diol for polyesters and polyurethanes. | researchgate.netacs.org |

| Bicyclic Diols | BHMF, Maleimide | Diels-Alder Reaction | Creates non-planar monomers for ROMP. | researchgate.net |

| α,ω-Diene Monomers | 2,5-Diformylfuran (DFF), 10-Undecenal | Cross-Aldol Condensation | Enables ADMET polymerization for functional polymers. | nih.gov |

| Asymmetric Furan Diols | HMF, Grignard Reagents | Grignard Addition | Introduces varied side-chain structures. | researchgate.net |

Structure-Property Relationships in 2,5-Furandiol-based Polymers

The chemical structure of the functionalized this compound derivative monomer is a critical determinant of the final polymer's properties. The rigidity of the furan ring, combined with the flexibility and functionality of side chains or comonomers, allows for a high degree of control over the thermal, crystalline, mechanical, and barrier characteristics of the resulting materials. nih.govmdpi.com

The glass transition temperature (Tg) is a key parameter defining a polymer's application range. For furan-based polyesters, Tg is highly sensitive to the monomer structure.

Chain Flexibility: The length and flexibility of the comonomer, typically a diol or diacid, have a profound impact. In polyesters based on BHMF and aliphatic diacids, increasing the number of methylene units in the diacid chain initially decreases Tg due to increased chain mobility. rug.nl However, after reaching a minimum, further increases in chain length can lead to a slight rise in Tg as chain packing and crystallinity start to dominate. mdpi.comrug.nl For example, in a series of BHMF-based polyesters, the Tg reached a minimum for poly(2,5-furandimethylene suberate). rug.nl

Rigid Comonomers: Incorporating rigid comonomers significantly increases Tg. The copolymerization of furan-based monomers with aromatic moieties like those derived from vanillin (B372448) or hydroquinone (B1673460) can elevate the Tg substantially. wur.nl For instance, a polyester made from 2,5-furandicarboxylic acid (FDCA) and a vanillin derivative exhibited a Tg of 139 °C, while poly(1,4-phenylene-2,5-furandicarboxylate) showed a Tg up to 167 °C. wur.nl Similarly, using isosorbide (B1672297) as a comonomer in FDCA-based polyesters can increase the Tg to over 180 °C. mdpi.com

Side Groups: The introduction of side groups on the polymer backbone can disrupt chain packing and affect Tg. For instance, poly(2-methyl-1,3-propylene furandicarboxylate) (PMF) is non-crystalline, which is attributed to the side chain -CH3 substituents. ncsu.edu

| Polymer | Key Monomers | Glass Transition Temperature (Tg) | Key Structural Feature | Reference |

|---|---|---|---|---|

| Poly(butylene 2,5-furanoate) (PBF) | FDCA, 1,4-Butanediol (B3395766) | ~46 °C | Even-numbered diol | wur.nl |

| Poly(ethylene 2,5-furanoate) (PEF) | FDCA, Ethylene (B1197577) Glycol | >70 °C | Short, rigid diol | wur.nl |

| Poly(propylene 2,5-furanoate) (PPF) | FDCA, 1,3-Propanediol | ~56-73 °C | Odd-numbered diol | nih.govmdpi.com |

| PEICF (FDCA, Isosorbide, EG, CHDM) | FDCA, Isosorbide, Ethylene Glycol, CHDM | Up to 182.4 °C | High content of rigid isosorbide moiety. | mdpi.com |

| PHQF (Poly(1,4-phenylene-2,5-furandicarboxylate)) | FDCA, Hydroquinone | Up to 167 °C | Fully aromatic structure. | wur.nl |

The ability of a polymer to crystallize is dictated by the regularity of its chain structure and intermolecular interactions. The planar, rigid furan ring generally promotes order, but this can be modulated by the choice of comonomers.

Odd-Even Effect: In the poly(alkylene 2,5-furanoate) (PAF) series, a distinct "odd-even" effect is observed, where the number of methylene units in the glycol comonomer determines the polymer's ability to crystallize. nih.govmdpi.com Polyesters with an even number of methylene groups, like poly(butylene 2,5-furanoate) (PBF) and poly(hexamethylene 2,5-furanoate) (PHF), tend to be semi-crystalline. nih.govnih.gov In contrast, those with an odd number, such as poly(propylene 2,5-furanoate) (PPF) and poly(pentamethylene 2,5-furanoate) (PPeF), are often amorphous or have a much lower degree of crystallinity. nih.govmdpi.com

Mesophase Formation: Besides amorphous and crystalline phases, furan-based polyesters can form a partially ordered phase known as a mesophase. nih.govmdpi.com This phase, characterized by one- or two-dimensional order, significantly influences the polymer's properties. PPeF, for example, was found to have the highest fraction of mesophase among a series of PAFs, contributing to its unique properties. nih.gov

Crystallization-Controlled Structure: The thermal history of the polymer, such as the cold-crystallization temperature (Tc), can control the crystal structure. For poly(ethylene 2,5-furanoate) (PEF), lower crystallization temperatures result in the formation of a less-ordered α'-phase, while higher temperatures lead to the more stable α-phase. mdpi.com The morphology is often spherulitic, with a lamellar internal structure. mdpi.com

Functionalized this compound derivatives allow for the development of polymers with a wide spectrum of mechanical and barrier properties, making them suitable for applications ranging from flexible films to rigid packaging.

Mechanical Properties: The mechanical response is governed by chain flexibility (related to Tg) and crystallinity. nih.gov Generally, as the length of the flexible aliphatic diol unit increases in PAFs, the elastic modulus and tensile strength decrease, while the elongation at break increases. nih.gov For instance, PBF exhibits mechanical characteristics similar to poly(butylene terephthalate) (PBT), while PPeF is much more flexible, behaving like a thermoplastic elastomer. mdpi.com Copolymerization is a powerful tool for tuning these properties. Incorporating 1,4-cyclohexanedimethanol (B133615) (CHDM) into PEF can dramatically increase its elongation at break and impact strength. ncsu.edu

Barrier Properties: The rigid, polar furan ring is less prone to ring-flipping compared to the benzene (B151609) ring in terephthalates, which restricts gas permeation. cnr.it This makes furan-based polyesters, like PEF, excellent gas barrier materials, with significantly lower permeability to O2 and CO2 compared to PET. cnr.itmdpi.com The formation of a well-packed mesophase can further enhance barrier performance. mdpi.com However, introducing more flexible comonomers can sometimes compromise these barrier properties by increasing the free volume within the polymer matrix. mdpi.com

| Polymer | Young's Modulus (MPa) | Elongation at Break (%) | O₂ Barrier Improvement vs. PET | Key Structural Influence | Reference |

|---|---|---|---|---|---|

| Poly(ethylene 2,5-furanoate) (PEF) | ~3000 | ~10 | ~5x | Rigid furan ring and short ethylene glycol unit. | mdpi.commdpi.com |

| Poly(butylene 2,5-furanoate) (PBF) | ~1290 | ~157 | Comparable to PEF | Semi-crystalline, "even" diol. | cnr.itmdpi.com |

| Poly(pentamethylene 2,5-furanoate) (PPeF) | ~9 | ~1050 | Outstanding | Amorphous, high mesophase content, "odd" diol. | cnr.itnih.gov |

| PEFC-30 (PEF copolymer) | 801 | 667 | - | Copolymer with flexible CHDA units. | ncsu.edu |

Development of Copolymers and Blends for Enhanced Performance

While homopolymers from furanic diols exhibit many desirable properties, creating copolymers and blends is a strategic approach to overcome limitations and achieve synergistic performance enhancements.

Copolymerization: Introducing a second monomer into the polymer backbone can refine properties like thermal stability, processability, and mechanical toughness. For example, copolymerizing poly(butylene 2,5-furandicarboxylate) (PBF) with soft poly(ethylene glycol) (PEG) moieties lowers the melting temperature, which is advantageous for processing, and can enhance thermal stability. rsc.org The resulting segmented copolymers can be designed to prevent crystallization even at slow cooling rates. rsc.org Similarly, creating copolyesters of FDCA with both ethylene glycol and 1,5-pentanediol (B104693) has been shown to improve elongation at break and impact strength compared to neat PEF. ncsu.edu

Blending: Blending furan-based polymers with other bio-based or conventional polymers is another effective strategy. Blends of poly(pentamethylene 2,5-furandicarboxylate) (PPeF) and poly(lactic acid) (PLA) have been developed to improve the mechanical and barrier properties of PLA, making the blend suitable for flexible food packaging. unitn.it Research has also shown that such blends can be designed for selective enzymatic recycling, where the PPeF component can be depolymerized and the monomer recovered for resynthesis, demonstrating a circular economy approach. unitn.it In cases of immiscible blends, such as PEF and PET, random copolymers of the two can be introduced as compatibilizers to enhance miscibility and create a material with combined benefits. researchgate.net